molecular formula C6H4ClFIN B1326276 5-Chloro-4-fluoro-2-iodoaniline CAS No. 852569-38-1

5-Chloro-4-fluoro-2-iodoaniline

Cat. No. B1326276
CAS RN: 852569-38-1
M. Wt: 271.46 g/mol
InChI Key: RTKFGFUTNPBWIA-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodoaniline is a chemical compound with the CAS Number: 852569-38-1 . It has a molecular weight of 271.46 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-fluoro-2-iodoaniline is 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-iodoaniline is a solid compound . It has a molecular weight of 271.46 .

Scientific Research Applications

Organic Synthesis Intermediates

5-Chloro-4-fluoro-2-iodoaniline: is primarily used as an intermediate in organic synthesis . Its halogenated structure makes it a versatile building block for constructing more complex molecules. The presence of chlorine, fluorine, and iodine allows for various substitution reactions, which are fundamental in creating a wide range of organic compounds.

Nonlinear Optical (NLO) Materials

The compound has potential applications in the development of NLO materials due to its structural properties . NLO materials are crucial for photonics, optical processing, and optical computing. The halogen atoms in the compound can influence the hyperpolarizability, which is a key factor in the NLO response of organic molecules.

Spectroscopic Studies

5-Chloro-4-fluoro-2-iodoaniline: can be used in spectroscopic studies to understand the electronic and vibrational transitions in halogenated anilines . These studies are essential for identifying the functional groups and understanding the molecular structure, which is vital for designing drugs and materials with specific properties.

Pharmaceutical Research

In pharmaceutical research, halogenated anilines serve as precursors for the synthesis of active pharmaceutical ingredients (APIs) . The introduction of halogens into aniline rings can lead to compounds with enhanced biological activity, making them valuable for drug development.

Material Science

The compound’s unique halogen composition can be exploited in material science for creating advanced materials with specific properties . For instance, its derivatives could be used to develop new polymers or coatings with improved chemical resistance or thermal stability.

Agricultural Chemicals

Halogenated anilines, like 5-Chloro-4-fluoro-2-iodoaniline , are often used in the synthesis of pesticides and herbicides . The halogen atoms can provide the necessary reactivity and stability required for effective agricultural chemicals.

Safety and Hazards

5-Chloro-4-fluoro-2-iodoaniline is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, causes skin irritation, causes serious eye irritation, and toxic if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKFGFUTNPBWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294013
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-iodoaniline

CAS RN

852569-38-1
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852569-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-fluoroaniline (12.9 g, 88.9 mmol) and NIS (22.0 g, 97.8 mmol) in AcOH (90 mL) is stirred at RT for 1.5 h. After completion, the reaction mixture is quenched by H2O, DCM is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords 5-chloro-4-fluoro-2-iodoaniline as a colorless powder; HPLC: AtRet=4.75 min; 1HNMR (CDCl3) 7.40 (d, 1H), 6.75 (d, 1H), 4.00 (bs, 2H).
Quantity
12.9 g
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reactant
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22 g
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90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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